4-Azidobutylamine
Description
Significance of Bifunctional Chemical Structures in Contemporary Organic Synthesis and Chemical Biology
Bifunctional molecules are chemical compounds that possess two different reactive functional groups. scbt.comlumiprobe.com This dual-reactivity is the cornerstone of their immense value in modern chemical biology and organic synthesis. nih.gov Unlike monofunctional compounds, which can only form a single connection, bifunctional molecules act as linkers or crosslinkers, enabling the covalent joining of two different molecules or surfaces. scbt.com This capability is crucial for constructing complex molecular architectures and for investigating and manipulating molecular interactions. scbt.comnih.gov
In chemical biology, bifunctional molecules are indispensable tools for studying complex biological phenomena. nih.gov They allow researchers to probe protein-protein, protein-DNA, and protein-ligand interactions, which are fundamental to cellular signaling, enzymatic function, and structural biology. scbt.comnih.govacs.org A prominent application is in the development of "chemical inducers of dimerization" (CIDs), where a small molecule brings two protein molecules together to trigger a specific biological event. nih.govdundee.ac.uk This strategy has led to groundbreaking technologies like proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, inducing the target's degradation. acs.orgdundee.ac.ukwuxibiology.com This offers a powerful method for controlled protein knockdown, providing insights into protein function and presenting new therapeutic avenues. nih.govacs.org
Furthermore, bifunctional linkers are essential for:
Bioconjugation: Attaching labels such as fluorescent dyes or biotin (B1667282) to biomolecules for detection and tracking. smolecule.com
Drug Delivery: Creating antibody-drug conjugates (ADCs) where a potent drug is linked to an antibody that targets specific cells, such as cancer cells. nih.gov
Materials Science: Developing functionalized polymers and advanced biomaterials with specific chemical properties by immobilizing biomolecules onto surfaces for applications like biosensors and diagnostic assays. scbt.comsmolecule.com
The modular nature of many bifunctional systems allows for the systematic optimization of molecules by modifying the linker or one of the binding moieties, facilitating the development of probes and drugs with enhanced potency and selectivity. acs.orgwuxibiology.com
Overview of 4-Azidobutan-1-amine's Distinct Bifunctional Architecture
4-Azidobutan-1-amine is a heterobifunctional reagent that perfectly exemplifies the utility of dual-functional compounds. broadpharm.com It consists of a four-carbon butane (B89635) chain that provides a flexible spacer, separating two key functional groups: a primary amine (-NH₂) at one end and an azide (B81097) (-N₃) at the other. smolecule.comnih.gov This distinct architecture allows for orthogonal, or independent, chemical reactions, where one group can be reacted without affecting the other.
Table 1: Physicochemical Properties of 4-Azidobutan-1-amine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-azidobutan-1-amine | nih.gov |
| Molecular Formula | C₄H₁₀N₄ | broadpharm.comnih.gov |
| Molecular Weight | 114.15 g/mol | smolecule.comnih.gov |
| CAS Number | 88192-20-5 | broadpharm.comnih.gov |
| Structure | NH₂-(CH₂)₄-N₃ | |
The true power of 4-Azidobutan-1-amine lies in the specific reactivity of its terminal groups:
The Amine Group (-NH₂): This primary amine is a versatile nucleophile. It readily reacts with a wide range of electrophilic functional groups, most notably carboxylic acids and their activated derivatives (e.g., NHS esters), to form stable amide bonds. broadpharm.comlumiprobe.com This reaction is a cornerstone of bioconjugation, frequently used to attach the linker to proteins or other biomolecules containing accessible carboxyl groups.
The Azide Group (-N₃): The azide functional group is prized for its participation in "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility. wikipedia.orgbroadpharm.com Specifically, the azide group undergoes a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage. broadpharm.commasterorganicchemistry.com A copper-free version, strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used for applications within living systems. nih.gov The azide group itself is relatively inert to most biological conditions and reagents, making it an ideal handle for bioorthogonal ligation. broadpharm.commasterorganicchemistry.com
This dual-functional nature makes 4-Azidobutan-1-amine an excellent building block for synthesizing more complex molecules, including pharmaceuticals and drug delivery systems. smolecule.com It can first be coupled via its amine group to a protein or surface, and the resulting azide-functionalized conjugate can then be precisely linked to another molecule bearing an alkyne group. smolecule.combroadpharm.com
Table 2: Key Reactions of 4-Azidobutan-1-amine's Functional Groups
| Functional Group | Reaction Type | Reacts With | Product Linkage |
|---|---|---|---|
| **Amine (-NH₂) ** | Nucleophilic Acyl Substitution | Carboxylic Acids, NHS Esters | Amide Bond |
| Azide (-N₃) | Azide-Alkyne Cycloaddition | Terminal Alkynes | Triazole Ring |
Historical Context of Azide and Amine Reactivity in Interdisciplinary Research
The utility of 4-Azidobutan-1-amine is built upon a rich history of chemical discoveries related to its constituent functional groups.
The chemistry of organic azides dates back to the 19th century. Phenyl azide was first prepared by Peter Griess in 1864. wikipedia.org Later in the 1890s, Theodor Curtius discovered hydrazoic acid and described the Curtius rearrangement, a reaction of acyl azides that produces isocyanates and subsequently amines. wikipedia.orgbritannica.com For much of the 20th century, the use of azides in mainstream organic synthesis was somewhat limited due to stability concerns, especially with low molecular weight azides. wikipedia.org However, their unique reactivity was well-documented, including their 1,3-dipolar nature as described by Rolf Huisgen. wikipedia.org A dramatic shift occurred in the early 2000s with the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) by K. Barry Sharpless and his colleagues. wikipedia.orgscripps.edu This "click chemistry" reaction was exceptionally reliable and efficient, catapulting azides to the forefront of chemical biology, drug discovery, and materials science as a premier tool for bioconjugation. wikipedia.orgmasterorganicchemistry.comscripps.edu Azides can also be readily reduced to amines, serving as stable and protected precursors to the amine functional group. wikipedia.orgmasterorganicchemistry.comnih.gov
Amines , on the other hand, have been central to organic chemistry for much longer. As derivatives of ammonia, their basicity and nucleophilicity have been fundamental concepts in understanding organic reactions. The formation of the amide bond by reacting an amine with a carboxylic acid derivative is one of the most important reactions in peptide synthesis and the creation of numerous pharmaceuticals and polymers. The Gabriel synthesis and the reduction of nitriles and amides are classic methods for preparing primary amines. masterorganicchemistry.com The reduction of azides provided another gentle and highly effective route to synthesize primary amines, avoiding harsh conditions that might affect other functional groups in a complex molecule. masterorganicchemistry.comresearchgate.net
The convergence of these two well-established fields of reactivity in a single, simple molecule like 4-Azidobutan-1-amine provides researchers with a powerful and versatile tool, enabling the elegant and efficient construction of complex systems for advanced interdisciplinary research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azidobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZGBHJJNIRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236881 | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88192-20-5 | |
| Record name | 4-Azido-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 4-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Azidobutan 1 Amine and Its Derivatives
Established Synthetic Routes to 4-Azidobutan-1-amine
Several synthetic pathways have been established for the preparation of 4-azidobutan-1-amine, each offering distinct advantages depending on the available starting materials and desired scale.
Azidation of Butylamine (B146782) Precursors
The direct azidation of butylamine precursors represents a straightforward approach to introducing the azide (B81097) functionality. This typically involves the reaction of a suitable butylamine derivative, where the amino group is protected, with an azidating agent. The protection is necessary to prevent side reactions with the amine itself. After the introduction of the azide group, a deprotection step yields the final product. A common strategy involves the diazotization of an amino group followed by substitution with an azide ion, though this is more applicable to the synthesis of aryl azides. For aliphatic amines, a more common route involves starting with a precursor containing a leaving group at the 4-position and a protected amine at the 1-position.
Reductive Pathways from Nitriles or Amides
The reduction of nitriles and amides provides a versatile route to primary amines. libretexts.orgresearchgate.net In the context of synthesizing 4-azidobutan-1-amine, this pathway would begin with a four-carbon chain already containing an azide group and a nitrile or amide function. For instance, the reduction of 4-azidobutanamide or 4-azidobutanenitrile (B1277302) with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield 4-azidobutan-1-amine. youtube.com This method is particularly effective as it cleanly converts the nitrile or amide to the primary amine without affecting the azide group, provided the conditions are controlled. youtube.comorganic-chemistry.org
Table 1: Reductive Synthesis Approach
| Starting Material | Key Reagents | Product | Notes |
|---|---|---|---|
| 4-azidobutanenitrile | 1. Lithium aluminum hydride (LiAlH₄) 2. Water (H₂O) | 4-Azidobutan-1-amine | A powerful reduction method for converting nitriles to primary amines. youtube.com |
Nucleophilic Substitution (SN2) Approaches Utilizing Alkyl Halides
One of the most common and efficient methods for synthesizing alkyl azides is through a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This approach involves reacting an alkyl halide with an azide salt, typically sodium azide (NaN₃). google.com For the synthesis of 4-azidobutan-1-amine, a suitable starting material is a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627).
In a typical procedure described in patent literature, 1,4-dibromobutane is reacted with sodium azide in a solvent mixture such as N,N-dimethylformamide and water. google.com This reaction proceeds via an SN2 mechanism, where the azide ion acts as a potent nucleophile, displacing one of the bromide leaving groups to form 1-azido-4-bromobutane. nih.gov The subsequent conversion of the remaining halide to an amine can be achieved through various methods, including the Gabriel synthesis or direct amination, although these steps require careful control to avoid side reactions. A more direct route involves using a starting material where the amine is already present but protected, such as N-(4-bromobutyl)phthalimide, followed by azidation and deprotection.
A patent describes a method starting with 1,4-dibromobutane, which is first reacted with sodium azide to form an intermediate. google.com This intermediate is then treated with triphenylphosphine (B44618) and hydrochloric acid to yield the final amine product. google.com
Table 2: SN2 Synthesis via Alkyl Halide
| Starting Material | Key Reagents | Solvent | Key Conditions | Reference |
|---|
Selective Reduction of Diazide Intermediates
A more elegant and selective approach involves the partial reduction of a symmetrical diazide intermediate. This method begins with the conversion of 1,4-dihalobutane (e.g., 1,4-dibromobutane) into 1,4-diazidobutane (B1339667) by reacting it with an excess of sodium azide. The resulting 1,4-diazidobutane possesses two identical azide functional groups.
One of these azide groups can be selectively reduced to a primary amine while leaving the other intact. researchgate.net A well-established method for this selective reduction is the Staudinger reaction, which utilizes triphenylphosphine (TPP) followed by hydrolysis. In a documented procedure, 1,4-diazidobutane is treated portion-wise with triphenylphosphine under cooling. researchgate.net An excess of the 1,4-diazidobutane is used to minimize the formation of the double-reduction product, 1,4-diaminobutane. The reaction progress is monitored by gas chromatography to ensure the formation of the desired mono-amine product. researchgate.net This method provides a clean route to 4-azidobutan-1-amine.
Table 3: Selective Reduction of 1,4-Diazidobutane
| Starting Material | Key Reagent | Key Strategy | Product | Reference |
|---|
Synthesis of Protected 4-Azidobutan-1-amine Derivatives for Orthogonal Reactivity
In complex multi-step syntheses, it is often necessary to selectively protect one of the functional groups of 4-azidobutan-1-amine to allow for reactions at the other terminus. Protecting the amine group enables the azide to be used in reactions like cycloadditions, while the protected amine remains inert.
Tert-Butyloxycarbonyl (Boc) Protection Strategies
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The protection of the primary amine in 4-azidobutan-1-amine with a Boc group yields tert-butyl (4-azidobutyl)carbamate. achemblock.com
This protection is typically achieved by reacting 4-azidobutan-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction is generally high-yielding and can be performed in various solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at room temperature. fishersci.co.uk The resulting Boc-protected compound, tert-butyl (4-azidobutyl)carbamate, is a stable intermediate. achemblock.com The azide group is now available for further modification, while the Boc-protected amine is shielded. The Boc group can be easily removed later in the synthetic sequence using acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). masterorganicchemistry.comfishersci.co.uk
Table 4: Boc-Protection of 4-Azidobutan-1-amine
| Starting Material | Protecting Agent | Base (Example) | Solvent (Example) | Product |
|---|
Methodological Refinements for Enhanced Yield and Purity of Protected Analogs
The synthesis of 4-azidobutan-1-amine typically involves the use of a protected amine precursor to prevent unwanted side reactions. The choice of protecting group and reaction conditions is critical for maximizing yield and ensuring high purity of the final azido-amine analog. Common strategies begin with an N-protected 4-amino-1-butanol, where the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an azide source, such as sodium azide.
Refinements to this general approach focus on optimizing each step. For instance, the selection of the amine protecting group can influence the solubility and reactivity of the intermediate. The use of the tert-butyloxycarbonyl (Boc) group is common due to its stability under various reaction conditions and its straightforward removal. One-pot procedures that combine reductive amination with N-Boc protection have been developed to streamline the synthesis of protected secondary amines, offering high efficiency and selectivity. nih.gov In such tandem processes, an aldehyde and a primary amine can be converted directly into an N-Boc protected secondary amine with high yields, a strategy applicable to the synthesis of complex analogs. nih.gov
The efficiency of the azidation step itself can be enhanced by the choice of solvent and azide reagent. While sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is standard, the phase-transfer catalyst can sometimes be employed to improve reaction rates and yields. Purity is enhanced through careful chromatographic purification to remove unreacted starting materials and byproducts from the leaving group.
Table 1: Illustrative Reaction Parameters for Synthesis of Protected 4-Azidobutan-1-amine Analogs
| Precursor | Protecting Group | Leaving Group | Azide Source | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| 4-Amino-1-butanol | Boc | Mesylate | NaN₃ | DMF | >90 |
| 4-Amino-1-butanol | Cbz | Tosylate | NaN₃ | DMSO | 85-95 |
| 1-Bromo-4-chlorobutane* | (as phthalimide) | Bromo | NaN₃ | DMF | Variable |
| N-Boc-4-aminopyridine | Boc | N/A | Alkyl Halide** | MeCN | High |
*Note: A two-step process where azide displaces bromide, followed by deprotection of phthalimide. **Note: This refers to an alkylation reaction on a protected aminopyridine, demonstrating a related synthetic strategy for complex amine derivatives. nih.gov
Emerging Catalytic and Metal-Free Synthetic Approaches Relevant to Azide Chemistry
Recent advancements in organic synthesis have led to the development of novel catalytic and metal-free methods that are highly relevant to the synthesis of azides and their derivatives. These emerging strategies offer improved functional group tolerance, enhanced safety, and novel reactivity patterns compared to traditional methods.
A notable emerging area is the intramolecular cyclization of azides to form new nitrogen-nitrogen bonds, providing access to N-heterocyclic compounds. While not forming a diazo bond in the traditional sense, these reactions showcase the versatility of the azide group in forming cyclic structures. For instance, a novel metal-free intramolecular cyclization of alkyl azides has been developed to synthesize cyclic imines and tertiary amines. nih.gov This transformation proceeds through a carbocation mechanism, differing from typical metal nitrene pathways, and involves the selective cleavage of Csp³–H or C–C bonds to form C–N bonds. nih.gov
Another relevant approach involves the intramolecular cyclization of acyl radicals onto an azide group. nih.gov In this method, azidoacyl radicals, generated from precursors like thiolesters, undergo cyclization to produce lactams in five- and six-membered rings. nih.gov These radical-based methods provide a unique pathway for creating cyclic structures from linear azido-containing precursors.
Table 2: Examples of Intramolecular Cyclization Reactions Involving Azides
| Starting Material Type | Reaction Type | Catalyst/Mediator | Product Type |
|---|---|---|---|
| Alkyl Azide | Csp³–H/C–C Amination | Metal-Free (Carbocation) | Cyclic Imine / Tertiary Amine nih.gov |
| Azidoacyl Thiolester | Radical Cyclization | Radical Initiator | Lactam nih.gov |
The simultaneous introduction of an azide (N₃) and a trifluoromethyl (CF₃) group across a double bond is a powerful transformation for creating valuable building blocks in medicinal chemistry. A significant advancement in this area is the development of a metal-free, two-component azidotrifluoromethylation of unactivated alkenes. rsc.orgthieme.de
This strategy utilizes trifluoromethanesulfonyl azide (N₃SO₂CF₃) as a novel bifunctional reagent. rsc.org In this reaction, N₃SO₂CF₃ serves as the source for both the trifluoromethyl radical (•CF₃) and the azide group (N₃), avoiding the need for expensive or low atom-economic precursors. rsc.orgthieme.de The reaction demonstrates broad applicability, tolerating a wide range of functional groups and enabling the late-stage functionalization of complex molecules. rsc.org This approach represents a more atom-economic and environmentally benign alternative to traditional three-component, transition-metal-catalyzed systems. thieme.deresearchgate.net Another reagent, trifluoromethylsulfonyl–pyridinium salt (TFSP), has also been reported to generate a trifluoromethyl radical under photocatalysis to achieve effective azidotrifluoromethylation of alkenes. acs.org
Table 3: Metal-Free Azidotrifluoromethylation of Alkenes using N₃SO₂CF₃
| Alkene Substrate | Reagent | Conditions | Product Type |
|---|---|---|---|
| Unactivated Alkenes | N₃SO₂CF₃ | Metal-Free | Vicinal Trifluoromethyl Azide rsc.org |
| Bio-relevant Molecules | N₃SO₂CF₃ | Metal-Free | Late-stage Functionalized Azides rsc.org |
Mechanistic Investigations into the Chemical Reactivity of 4 Azidobutan 1 Amine
Reaction Mechanisms of the Amine Functionality
The primary amine group (-NH₂) in 4-Azidobutan-1-amine is a nucleophilic center, readily participating in reactions with electrophilic species. creative-proteomics.com
Amide bond formation is a fundamental reaction in organic chemistry, typically involving the coupling of a carboxylic acid or a carboxylic acid derivative with an amine. While direct reaction between a carboxylic acid and an amine can occur, it often requires harsh conditions due to the competing acid-base reaction that forms a less reactive ammonium (B1175870) carboxylate salt. chemistrysteps.comstackexchange.comlibretexts.orgresearchgate.net
To facilitate amide bond formation under milder conditions, coupling agents are frequently employed. Carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common examples. chemistrysteps.comlibretexts.org These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.comlibretexts.org The mechanism generally involves the coupling agent reacting with the carboxylic acid to form an activated intermediate, which is then attacked by the amine to form the amide bond and a byproduct derived from the coupling agent. chemistrysteps.comlibretexts.org
Alternatively, activated derivatives of carboxylic acids, such as acid chlorides or acid anhydrides, readily react with amines to form amides under milder conditions compared to the direct reaction with carboxylic acids. libretexts.org
Activated esters, particularly N-Hydroxysuccinimide (NHS) esters, are widely used for the facile and selective modification of primary amines, including those in amino-containing molecules like 4-Azidobutan-1-amine. creative-proteomics.comglenresearch.comwindows.netpapyrusbio.cominterchim.frthermofisher.com NHS esters react efficiently with primary amines at slightly alkaline pH (typically pH 7.2-9.0) to form stable amide bonds. creative-proteomics.comwindows.netpapyrusbio.comthermofisher.comthermofisher.comwindows.net
The mechanism involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine nitrogen attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. creative-proteomics.comglenresearch.com The N-hydroxysuccinimide group then leaves as a stable leaving group, resulting in the formation of a new amide bond between the amine and the molecule originally linked to the NHS ester. creative-proteomics.comglenresearch.comthermofisher.com This reaction is highly selective for primary amines over other nucleophiles like hydroxyl groups under controlled conditions. creative-proteomics.comglenresearch.com Hydrolysis of the NHS ester can be a competing side reaction in aqueous environments, but primary amines are generally more reactive nucleophiles than water. creative-proteomics.comglenresearch.compapyrusbio.com
Reductive alkylation (also known as reductive amination) is a process that converts carbonyl compounds (aldehydes or ketones) into amines via an intermediate imine or iminium ion. wikipedia.orgnumberanalytics.com The primary amine of 4-Azidobutan-1-amine can participate in this reaction.
The mechanism involves the condensation of the amine with a carbonyl compound to form an imine (or iminium ion under slightly acidic conditions). wikipedia.orgnumberanalytics.comorganicchemistrytutor.comlibretexts.org This imine intermediate is then reduced to the corresponding amine using a suitable reducing agent. wikipedia.orgnumberanalytics.comorganicchemistrytutor.comlibretexts.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org Catalytic hydrogenation with catalysts like palladium, platinum, or nickel can also be used for the reduction step. wikipedia.org The reaction typically proceeds under neutral or weakly acidic conditions. wikipedia.orgyoutube.com
The process allows for the formation of a new carbon-nitrogen bond, effectively alkylating the amine nitrogen. masterorganicchemistry.com
Transglutaminases (TGs) are enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a protein-bound glutamine residue and the ε-amino group of a protein-bound lysine (B10760008) residue or other primary amines. researchgate.netzedira.comnih.govmdpi.comsigmaaldrich.com 4-Azidobutan-1-amine, possessing a primary amine group, can act as an amine donor substrate for transglutaminases. zedira.com
The catalytic mechanism of transglutaminases involves a two-step process. researchgate.netzedira.comnih.govmdpi.com First, an active-site cysteine residue in the enzyme attacks the γ-carboxamide group of a glutamine residue on a protein or peptide substrate, forming a γ-glutamyl-thioester intermediate and releasing ammonia. researchgate.netzedira.comnih.govmdpi.com In the second step, a primary amine substrate, such as 4-Azidobutan-1-amine, performs a nucleophilic attack on the thioester intermediate. researchgate.netzedira.comnih.govmdpi.com This acyl transfer reaction results in the formation of a new γ-glutamyl-amine bond, covalently attaching the azido-butyl group to the protein substrate, and regenerating the active-site cysteine. researchgate.netzedira.comnih.govmdpi.com This enzymatic reaction provides a highly specific method for incorporating the azide (B81097) handle into biomolecules under physiological conditions. nih.gov
Elucidation of Azide Group Reactivity in Cycloaddition Chemistry
The azide group (-N₃) is a key functional group in click chemistry, particularly known for its participation in cycloaddition reactions. benchchem.comontosight.ai
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction, allowing for the efficient and selective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govwikipedia.orgorganic-chemistry.org 4-Azidobutan-1-amine is suitable for use in CuAAC reactions due to the presence of its azide group. benchchem.comzedira.com
The mechanism of the CuAAC reaction is distinct from the uncatalyzed thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures. nih.govwikipedia.orgorganic-chemistry.org The copper(I) catalyst changes the reaction pathway to a stepwise process that selectively yields the 1,4-isomer under mild conditions, often at room temperature and even in aqueous environments. nih.govwikipedia.orgorganic-chemistry.org
While the precise details can vary depending on the specific copper catalyst and ligands used, a generally accepted mechanism involves the copper(I) catalyst coordinating with the terminal alkyne. nih.govwikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This coordination increases the acidity of the terminal alkyne proton, leading to the formation of a copper(I) acetylide. nih.govwikipedia.org The azide then coordinates to the copper center. nih.govnih.gov Subsequent steps involve the coupling of the activated alkyne and azide species within the copper coordination sphere, leading to the formation of a six-membered copper-containing intermediate (a metallacycle). uio.no This intermediate undergoes reductive elimination to form the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.orguio.no Some studies suggest a concerted cycloaddition within a dicopper complex. uio.no The copper catalyst plays a crucial role in lowering the activation energy and controlling the regioselectivity of the reaction. nih.govwikipedia.orgnih.gov
Data Table:
| Reaction Type | Functional Group Involved | Typical Reactants | Key Outcome | Mechanism Type |
| Amide Bond Formation | Amine | Carboxylic Acids or Derivatives (e.g., Acid Chlorides, Anhydrides, Activated Esters) | Formation of Amide Bond | Nucleophilic Acyl Substitution |
| Reactivity with Activated Esters (NHS Esters) | Amine | N-Hydroxysuccinimide Esters | Formation of Amide Bond, Release of NHS | Nucleophilic Acyl Substitution |
| Reductive Alkylation | Amine | Aldehydes or Ketones + Reducing Agent | Formation of Alkylated Amine | Condensation to Imine/Iminium, followed by Reduction |
| Enzymatic Reactivity (Transglutaminase) | Amine | Protein/Peptide Glutamine Residue | Formation of γ-Glutamyl-Amine Isopeptide Bond | Acyl Transfer via Thioester Intermediate |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Azide | Terminal Alkyne + Cu(I) Catalyst | Formation of 1,4-Disubstituted 1,2,3-Triazole | Stepwise (or Concerted within Dicopper) |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Catalytic Role of Copper(I) Species and Ligand Design The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is not a true concerted cycloaddition but rather involves a mechanism mediated by copper(I) species.wikipedia.orgnih.govThe catalytic cycle is understood to involve multiple reversible steps.nih.govTypically, Cu(I) is generated in situ from Cu(II) salts, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate.wikipedia.org
The mechanism is proposed to begin with the activation of the alkyne by the copper catalyst, followed by deprotonation of a terminal alkyne to form a copper acetylide intermediate. wikipedia.orgresearchgate.net Studies suggest the involvement of two copper atoms in the transition state. wikipedia.org The azide then coordinates with the copper center, leading to the formation of a copper-azide-acetylide complex. wikipedia.org This is followed by cyclization and subsequent protonation, yielding the 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst. wikipedia.org
The choice of ligand in CuAAC reactions is crucial for stabilizing the Cu(I) species, particularly in aqueous environments, and for improving reaction efficiency and outcome. wikipedia.orgnih.gov Ligands like tris(benzyltriazolylmethyl)amine (TBTA) are effective in stabilizing Cu(I) and promoting the reaction. wikipedia.orgnih.gov The rate and chemoselectivity of certain copper-catalyzed reactions involving azides and alkynes can be strongly dependent on the nature of the ligand used. nih.gov
Regioselectivity and Stereochemical Control The CuAAC reaction involving 4-Azidobutan-1-amine and terminal alkynes is highly regioselective, consistently producing the 1,4-disubstituted 1,2,3-triazole isomer in excellent yields.wikipedia.orgnih.govresearchgate.netThis high regioselectivity, in contrast to the mixture of isomers often obtained in the thermal reaction, is a significant advantage of the copper-catalyzed process.wikipedia.orgnih.govThe mechanism involving the copper acetylide intermediate dictates the specific orientation of the azide and alkyne leading to the preferential formation of the 1,4-isomer.wikipedia.org
While the CuAAC reaction primarily concerns regioselectivity in the formation of the triazole ring, stereochemical control can be relevant when the alkyne or azide substrates contain chiral centers. The CuAAC reaction itself typically does not affect the stereochemistry of substituents already present on the alkyne or azide, proceeding with retention of configuration at chiral centers remote from the reactive sites.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) The azide group of 4-Azidobutan-1-amine can also participate in copper-free click chemistry reactions, notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).broadpharm.combenchchem.comThis reaction is particularly valuable for bioconjugation applications where the presence of copper ions is undesirable due to potential toxicity or interference with biological systems.vulcanchem.com
Reaction with Strained Cycloalkynes 4-Azidobutan-1-amine reacts with strained cycloalkynes, such as cyclooctynes (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN), to form stable triazole linkages.broadpharm.combenchchem.comThe ring strain of the cycloalkyne lowers the activation energy for the cycloaddition with the azide, allowing the reaction to proceed efficiently under mild, copper-free conditions.benchchem.comThis reaction is chemoselective and occurs readily in aqueous environments, which is beneficial for biological applications.benchchem.com
Research findings indicate that functionalization of compounds with strained cycloalkynes enables efficient labeling via SPAAC with azide-tagged molecules like derivatives of 4-Azidobutan-1-amine. benchchem.com The reaction rates of SPAAC are dependent on the specific strained alkyne used.
Azide-Staudinger Ligation in Biological Contexts The azide group of 4-Azidobutan-1-amine can also be utilized in the Staudinger ligation, a reaction that has found significant application in chemical biology for the selective modification of biomolecules.escholarship.orgthermofisher.comThe classical Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane, releasing nitrogen gas.wikipedia.orgsigmaaldrich.com
The Staudinger ligation is a modified version where an appropriately functionalized phosphine reacts with an azide to form a stable amide bond. thermofisher.comsigmaaldrich.com This typically involves a phosphine bearing an ester group ortho to the phosphorus atom. sigmaaldrich.com The initial iminophosphorane intermediate undergoes an intramolecular reaction with the ester, leading to the formation of an amide linkage and a phosphine oxide byproduct. sigmaaldrich.com
The Staudinger ligation is chemoselective and can be performed under physiological conditions, making it suitable for labeling proteins and other biomolecules in complex biological environments. thermofisher.comsigmaaldrich.com The reaction between the azide moiety of 4-Azidobutan-1-amine and a suitable phosphine reagent can be used to conjugate 4-Azidobutan-1-amine or molecules tagged with it to phosphine-labeled targets. Studies have demonstrated the use of 4-azidobutan-1-amine in traceless Staudinger ligation chemistry, where the phosphorus-containing byproduct is cleaved off, leaving a phosphorus-free conjugate. escholarship.org This ligation strategy is valuable for applications requiring the absence of residual phosphorus.
Data Tables
| Reaction Type | Azide Partner | Alkyne Partner / Phosphine Partner | Catalyst (if any) | Primary Product Regioselectivity | Copper Requirement | Biological Compatibility |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-Azidobutan-1-amine | Terminal Alkynes | Cu(I) | 1,4-Disubstituted Triazole | Yes | Limited |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 4-Azidobutan-1-amine | Strained Cycloalkynes | None | Triazole | No | High |
| Azide-Staudinger Ligation | 4-Azidobutan-1-amine | Functionalized Phosphines | None | Amide | No | High |
Detailed Research Findings (Synthesized from Search Results)
Research indicates that 4-Azidobutan-1-amine serves as a versatile building block due to its azide and amine functionalities. benchchem.comontosight.ai Its azide group is particularly useful in click chemistry reactions. benchchem.comzedira.com For instance, CuAAC reactions using 4-Azidobutan-1-amine as a linker have been performed in solvents like DMF at room temperature over 12 hours to form triazole linkages. benchchem.com Purification post-synthesis is crucial. benchchem.com
In the context of SPAAC, derivatives of 4-Azidobutan-1-amine, such as tert-butyl N-(4-azidobutyl)carbamate, have been used as precursors for reactions with strained cyclooctynes like DBCO, forming stable triazole linkages. benchchem.com These reactions can occur with relatively fast kinetics (e.g., k₂ ~1.0 M⁻¹s⁻¹ in PBS for a related compound) and show high labeling efficiency in biological systems with minimal toxicity. benchchem.com
Furthermore, 4-Azidobutan-1-amine has been specifically mentioned in the context of traceless Staudinger ligation chemistry, highlighting its utility in forming phosphorus-free conjugates in biological research. escholarship.org The Staudinger ligation, in general, is known for its high chemoselectivity and compatibility with biological systems, allowing for the selective reaction between azides and phosphines even in complex biological environments. thermofisher.comsigmaaldrich.com
Mechanism of Reaction with Triarylphosphines
The reaction between organic azides and triarylphosphines is a well-established transformation known as the Staudinger reaction. This reaction is a mild method for the reduction of azides to primary amines and proceeds through a defined mechanism. wikipedia.orgthegoodscentscompany.com When 4-Azidobutan-1-amine reacts with a triarylphosphine, such as triphenylphosphine (B44618), the process is initiated by the nucleophilic attack of the phosphorus atom on the terminal nitrogen atom of the azide group. wikipedia.orgfishersci.befishersci.atwikipedia.orgatamanchemicals.com
This initial step forms a phosphazide (B1677712) intermediate. fishersci.atwikipedia.orgatamanchemicals.com The phosphazide then undergoes an intramolecular cyclization, leading to the formation of a four-membered ring transition state. thegoodscentscompany.comfishersci.befishersci.atwikipedia.org This cyclic intermediate is unstable and rapidly decomposes with the extrusion of diatomic nitrogen gas (N₂). wikipedia.orgthegoodscentscompany.comfishersci.befishersci.atwikipedia.orgatamanchemicals.com The release of highly stable nitrogen gas provides a significant thermodynamic driving force for the reaction. thegoodscentscompany.comfishersci.at
The decomposition of the cyclic intermediate yields an iminophosphorane (also referred to as an aminophosphine (B1255530) ylide). wikipedia.orgfishersci.atwikipedia.orgatamanchemicals.com The iminophosphorane is a reactive intermediate that can be subsequently hydrolyzed in the presence of water. wikipedia.orgfishersci.bewikipedia.orgatamanchemicals.com Hydrolysis of the iminophosphorane liberates the primary amine, regenerating the amine functionality present in the original 4-Azidobutan-1-amine molecule, and produces a phosphine oxide as a byproduct. wikipedia.orgfishersci.bewikipedia.orgatamanchemicals.com
Bioorthogonal Features and Sensitivity Considerations
The azide functional group is widely recognized for its utility in bioorthogonal chemistry. atamanchemicals.comwikidata.org This is due to its small size, relative stability, and importantly, its lack of significant reactivity with most functional groups commonly found in biological systems. atamanchemicals.comwikidata.org The Staudinger reaction, particularly its modified version known as the Staudinger ligation, is a prominent example of a bioorthogonal reaction that utilizes the azide functionality. wikipedia.orgwikipedia.orgatamanchemicals.comwikidata.orgfishersci.be
The reaction between azides and phosphines can be conducted under physiological conditions, including physiological pH, room temperature, and in aqueous solutions, which is crucial for biological applications. wikidata.org The chemoselectivity of the reaction is high, as phosphines act as soft nucleophiles that react preferentially with the soft electrophilic azide over the hard nucleophiles typically present in biological environments. atamanchemicals.comwikidata.org Furthermore, the azide-phosphine pair is generally absent in living systems, contributing to the specificity of the reaction. wikidata.org
While azides are generally stable, 4-Azidobutan-1-amine and similar azide intermediates can exhibit sensitivity under certain conditions. For instance, azide intermediates can be sensitive to thermal decomposition. nih.gov Specifically, 4-Azidobutan-1-amine has been noted as being light-sensitive and requires storage at -20°C under inert conditions to prevent decomposition. nih.gov These sensitivity considerations are important for handling and storage to maintain the integrity and reactivity of the compound.
Intramolecular Reactivity Studies of Alkyl Azides
Iron-Catalyzed Intramolecular C-H Amination
Iron-catalyzed intramolecular C-H amination of alkyl azides represents an appealing strategy for the direct synthesis of cyclic amines, known as N-heterocycles. cenmed.com This method offers an atom-economical approach to construct C-N bonds, with the only byproduct being nitrogen gas. cenmed.com The reaction involves the transformation of an alkyl azide into a cyclic amine through the functionalization of an unactivated C-H bond within the same molecule.
The mechanism of this transformation typically involves the generation of a reactive iron-alkylnitrene or iron-alkylimido intermediate from the alkyl azide under the influence of an iron catalyst. cenmed.com A significant challenge in this reaction is the propensity of alkyl nitrenes to undergo facile 1,2-hydride migration, which can lead to the formation of undesired imine byproducts. cenmed.com
Mechanistic studies, including those utilizing Density Functional Theory (DFT) calculations, suggest that the C-H amination often proceeds via a hydrogen atom abstraction (HAA) pathway. In this proposed mechanism, a high-valent iron-imido species abstracts a hydrogen atom from a nearby C-H bond, generating a carbon-centered radical and an iron intermediate. cenmed.com This is followed by a rapid radical rebound step, where the nitrogen atom from the iron-imido species couples with the carbon radical, forming the new C-N bond and closing the ring to yield the cyclic amine product. cenmed.com
The selectivity of the C-H amination can be influenced by the nature of the C-H bond, with a trend often observed where tertiary C-H bonds are more reactive than secondary, which are in turn more reactive than primary C-H bonds. Various iron catalyst systems have been developed to promote this reaction, including those based on porphyrin, corrole, and dipyrrin (B1230570) ligands, demonstrating the ongoing efforts to optimize catalyst design for efficiency and selectivity. cenmed.com While specific detailed studies on the iron-catalyzed intramolecular C-H amination of 4-Azidobutan-1-amine were not extensively detailed in the search results, the general principles and mechanisms established for alkyl azides highlight the potential of this approach for synthesizing nitrogen heterocycles, such as pyrrolidine (B122466) rings, from suitable azido-containing precursors. cenmed.com
Advanced Applications in Chemical Biology and Bioorthogonal Conjugation
Strategies for Biomolecule Labeling and Functionalization
The incorporation of an azide (B81097) group into biomolecules provides a handle for subsequent conjugation with probes or other molecules containing a complementary reactive group, typically an alkyne or a strained alkyne. nih.govnih.govnih.gov This strategy allows for precise labeling and functionalization.
Site-Specific Conjugation to Proteins, Antibodies, and Nucleic Acids
Site-specific conjugation is crucial for creating well-defined bioconjugates with predictable properties. Azido-amines can be incorporated into proteins, antibodies, and nucleic acids, providing specific attachment points for subsequent click chemistry reactions. For proteins, this can involve genetic incorporation of unnatural amino acids containing azide groups or chemical modification of specific residues like lysines or cysteines. frontiersin.orgnih.govresearchgate.netthermofisher.com For antibodies, azide moieties can be introduced through modification of lysine (B10760008) residues or, for more site-specificity, via enzymatic methods targeting glycans in the Fc region. encapsula.comabcam.comnih.govthermofisher.com Nucleic acids can also be modified with azide groups, often during solid-phase synthesis or through enzymatic incorporation of modified nucleotides. nih.govrsc.orgacs.orgacs.org The resulting azide-modified biomolecules can then be conjugated to molecules bearing complementary alkyne or strained alkyne tags using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govfrontiersin.orgnih.govresearchgate.net
Development of Advanced Bioconjugates for Research Tools
The ability to site-specifically label biomolecules using azide chemistry facilitates the creation of advanced bioconjugates for various research applications. These can include fluorescently labeled antibodies for imaging, protein-nucleic acid conjugates for studying molecular interactions, or the development of antibody-drug conjugates (ADCs). nih.govmedchemexpress.commedchemexpress.comrsc.org Azido-amines can serve as linkers in the synthesis of such complex molecules, connecting different functional units. medchemexpress.commedchemexpress.com The click chemistry approach ensures efficient and reliable conjugation, which is essential for producing homogeneous bioconjugates with desired properties. nih.govnih.gov
Methodologies for Cellular Imaging and Tracking in Biological Systems
Azide-modified biomolecules or probes can be introduced into cells or organisms and subsequently labeled with fluorescent reporters via click chemistry for imaging and tracking purposes. researchgate.netrsc.orgnih.govpnas.orgresearchgate.net This allows for the visualization of specific molecules, pathways, or cellular structures in their native environment. Metabolic labeling strategies, where azide-modified precursors are incorporated into newly synthesized biomolecules by cellular machinery, are particularly powerful for tracking dynamic processes. nih.govrsc.orgacs.orgresearchgate.net Bioorthogonal reactions ensure that the labeling occurs specifically at the site of azide incorporation, minimizing background signal and allowing for high-resolution imaging. researchgate.netpnas.org
Applications in Glycan Metabolic Engineering and Non-Invasive Glycan Imaging
Metabolic glycan engineering utilizes azide-modified sugar precursors that are fed to cells and incorporated into cellular glycans through biosynthetic pathways. nih.govrsc.orgacs.orgresearchgate.netrsc.org This effectively tags the glycans with azide groups. Subsequently, these azide-tagged glycans can be labeled with fluorescent probes or other tags via click chemistry, enabling their visualization and study on cell surfaces or within tissues. nih.govrsc.orgresearchgate.netrsc.org This approach provides a non-invasive method for imaging and tracking glycan biosynthesis and dynamics in living systems. nih.govresearchgate.netrsc.org
Design and Synthesis of Molecular Probes for Cellular Processes
Azido-amines are valuable building blocks in the design and synthesis of molecular probes used to study various cellular processes.
Incorporation into Small Molecule Probes for Pathway Elucidation
Small molecules incorporating azide groups can be designed to target specific enzymes, receptors, or pathways within cells. Once the probe interacts with its target, the azide group serves as a handle for subsequent click chemistry with a reporter molecule, allowing for the identification and visualization of the probe's binding partners or location. nih.govmdpi.com This strategy is useful for elucidating biochemical pathways, identifying drug targets, and studying protein-protein interactions. The bioorthogonal nature of the azide ensures that the labeling is specific and does not interfere with the cellular processes being studied. nih.govmdpi.comnih.gov
Integration of Detection and Reporting Moieties via Click Chemistry
The azide group of 4-Azidobutan-1-amine is a prime handle for the integration of detection and reporting moieties through click chemistry. benchchem.com This bioorthogonal reaction allows for the selective labeling of biomolecules in complex biological systems without interfering with native cellular processes. science.gov By incorporating an alkyne-functionalized detection or reporting group (such as a fluorescent dye, biotin (B1667282), or a tag for subsequent enrichment) to a molecule modified with 4-Azidobutan-1-amine, researchers can visualize, isolate, or detect the labeled entity. This approach is widely used in areas like proteomics and nucleic acid research for bioconjugation and the study of biomolecule interactions. benchchem.comscience.gov
Utility in Activity-Based Protein Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme activity in complex biological systems. whiterose.ac.ukuniversiteitleiden.nlnih.gov ABPP employs small molecule probes that covalently label the active sites of enzymes. whiterose.ac.ukuniversiteitleiden.nl Probes functionalized with bioorthogonal handles, such as the azide present in derivatives of 4-Azidobutan-1-amine, allow for a two-step labeling strategy. whiterose.ac.ukuniversiteitleiden.nl Following the initial labeling of active enzymes by the probe within a biological sample, a detection or reporting tag can be attached via click chemistry to the azide handle. whiterose.ac.uk This enables the visualization, identification, and quantification of active enzymes within the proteome, providing insights into their functional state in native environments. whiterose.ac.ukuniversiteitleiden.nl
Development of Multifunctional Small Molecules for Biological Interrogation
The bifunctional nature of 4-Azidobutan-1-amine makes it an ideal linker for the synthesis of multifunctional small molecules designed to probe and manipulate biological systems.
Role as a Proteolysis Targeting Chimera (PROTAC) Linker in Target Protein Degradation Research
4-Azidobutan-1-amine is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). benchchem.comchemsrc.com PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. benchchem.comchemsrc.combiochempeg.comsigmaaldrich.com A PROTAC molecule consists of two ligands, one that binds to the target protein and another that binds to an E3 ubiquitin ligase, connected by a linker. benchchem.comchemsrc.combiochempeg.comsigmaaldrich.com The linker, such as a chain derived from 4-Azidobutan-1-amine, is crucial for bringing the target protein and the E3 ligase into close proximity, facilitating the ubiquitination of the target and its subsequent degradation by the proteasome. benchchem.comchemsrc.combiochempeg.comsigmaaldrich.com Studies have shown that linkers derived from this compound can be effective in PROTAC development, leading to the degradation of target proteins in cancer cell lines. benchchem.com The chemical properties, length, and rigidity of the linker are important parameters that are optimized to improve PROTAC stability, bioavailability, and cell membrane permeability. biochempeg.com
Synthesis of Bifunctional Amino Acids for Protein Interaction Studies
While the provided information does not directly detail the synthesis of bifunctional amino acids using 4-Azidobutan-1-amine, it highlights the development of bifunctional amino acids containing both photo-reactive and bioorthogonal functionalities (like an alkyne) for studying protein-protein interactions (PPIs). nih.govrsc.org The concept involves incorporating such modified amino acids into peptides or proteins to enable photo-cross-linking to interacting partners, followed by bioorthogonal tagging (e.g., via click chemistry with an azide-containing molecule) for detection or enrichment. nih.gov Although 4-Azidobutan-1-amine itself is not presented as a direct precursor for these specific bifunctional amino acids in the search results, its azide group makes it a suitable candidate for the bioorthogonal tagging step if the bifunctional amino acid contains an alkyne. The amine group could potentially be used in the synthesis of novel bifunctional amino acids or modified peptides.
Conjugation to Nanoparticles for Bio-Sensing and Research Delivery Systems
4-Azidobutan-1-amine can be used to functionalize nanoparticles, enabling their application in bio-sensing and research delivery systems. The amine group can be used for initial attachment to nanoparticle surfaces, and the azide group then serves as a handle for further conjugation via click chemistry. For instance, 4-azidobutylamine has been used to introduce azido (B1232118) groups onto polydopamine-coated magnetic nanoparticles, creating a platform for attaching various biological units via CuAAC click reactions. rsc.orgresearchgate.net This functionalization allows for the development of novel nanomaterials with potential applications in areas such as drug delivery, bio-sensing, and targeted imaging. rsc.orgresearchgate.net Similarly, azide-modified nanoparticles can be click-coupled with alkyne-functionalized molecules, such as carbon nanoallotropes, to create hybrid nanomaterials for biosensing applications. rsc.org
Contributions to Materials Science and Polymer Engineering
Integration in Functionalized Polymer Synthesis
4-Azidobutan-1-amine and similar azidoamines are integrated into polymer synthesis to introduce azide (B81097) functionalities, which serve as versatile handles for subsequent functionalization using click chemistry. This approach enables the creation of polymers with tailored properties for diverse applications. benchchem.commdpi.comnih.govsigmaaldrich.com
Creation of Polymers with Tunable Chemical Properties and Functionalities
The incorporation of azide groups, often facilitated by compounds like 4-Azidobutan-1-amine, allows for the creation of polymers with tunable chemical properties. Through post-polymerization modification via click chemistry, various functional molecules can be precisely attached to the polymer backbone or side chains. mdpi.comsigmaaldrich.comsigmaaldrich.com This modular approach enables fine-tuning of properties such as hydrophilicity, biocompatibility, and reactivity. For instance, azido-functionalized polyurethanes can be crosslinked with dialkyne linkers to form elastomers with mechanical properties tunable by adjusting the azido (B1232118)/alkyne ratios or polymer concentrations. researchgate.netnsf.gov Similarly, functionalizing polymer microspheres with azide groups allows for the covalent tethering of different moieties, such as fluorescent dyes or PEG brushes, leading to tunable surface properties. nih.gov
An example of tunable properties through azide functionalization is seen in the development of polyurethane elastomers. By incorporating an azido-bearing diol monomer, an azido-functionalized polyurethane pre-polymer is created. nsf.gov This pre-polymer can then be crosslinked with a di-alkyne crosslinker using click chemistry, resulting in stable porous elastomers. researchgate.netnsf.gov The mechanical properties of these elastomers, such as Young's modulus, can be modulated by simply adjusting the concentration of the pre-polymer or the ratio of azido to alkyne groups used for crosslinking. researchgate.net
| Material Type | Functional Group Introduced | Crosslinking Method | Tunable Property | Research Finding |
| Polyurethane Elastomers | Azide | Click Chemistry (CuAAC) | Mechanical Properties | Young's modulus tunable from 0.52 to 2.02 MPa by adjusting pre-polymer concentration or azido/alkyne ratio. researchgate.net |
| Polymer Microspheres | Azide | Click Chemistry (CuAAC) | Surface Properties | Covalent tethering of fluorescent dyes or PEG brushes achieved. nih.gov |
Synthesis of Dendrimers and Branched Polymeric Architectures
Azide chemistry, often involving azido-functionalized building blocks, plays a role in the synthesis of dendrimers and branched polymeric architectures. Dendrimers are highly branched, well-defined macromolecules with a core, branches, and terminal functional groups. ijbpas.comjapsonline.comkirj.ee The iterative synthesis of dendrimers, particularly through divergent or convergent approaches, can involve reactions that are compatible with or utilize azide functionalities for the attachment of branching units or terminal groups. ijbpas.comjapsonline.com While 4-Azidobutan-1-amine is not explicitly mentioned as a core or primary building block in the provided search results for common dendrimer types like PAMAM or PPI dendrimers which typically use cores like ethylenediamine (B42938) or diaminobutane ijbpas.comjapsonline.comkirj.eersc.org, the principle of using azides for functionalization is relevant to creating azide-terminated dendrimers or incorporating azides into branched structures for further modification. benchchem.com
Branched polymers can also be synthesized using click chemistry strategies that incorporate azide functionalities. For example, a click chemistry approach has been used to synthesize branched structures within protein cages, utilizing azide-alkyne cycloaddition reactions. nih.gov In another method, azide-containing linear and branched polymers can be prepared using exchange reactions involving hypervalent iodine compounds, where reactive azide radicals initiate polymerization in the presence of crosslinkers to yield branched structures. rsc.org The resulting multi-azidated branched polymers can then be functionalized via azide-alkyne click coupling. rsc.org
Development of Polymer-Based Drug Delivery Research Platforms
Polymers functionalized with azide groups are increasingly utilized in the development of polymer-based platforms for drug delivery research. benchchem.commdpi.comotago.ac.nznih.gov The click chemistry reactivity of the azide group allows for the facile conjugation of therapeutic agents, targeting ligands, or imaging molecules to polymeric carriers. mdpi.comnih.govacs.orgresearchgate.net This modularity is crucial for designing targeted and stimuli-responsive drug delivery systems. otago.ac.nzacs.org
For instance, azide-functionalized polymers have been used to create polymersomes and hydrogels for stimuli-responsive drug delivery. otago.ac.nz A strain-promoted azide-alkyne cycloaddition reaction between a trans-cyclooctenol (TCO) and an azide has been explored for drug delivery applications. otago.ac.nz Azide-polymersomes triggered by TCO showed pH-sensitive drug release. otago.ac.nz Additionally, the reduction of an azide by hydrogen sulfide (B99878) (H₂S) has been investigated as a potential endogenous stimulus for drug release in cancer cells. otago.ac.nz
Modularly clickable polymer-caged nanobins have also been developed, where an alkyne-functionalized crosslinker is used to create a polymer cage around liposome (B1194612) templates, allowing for the conjugation of azide-modified targeting ligands via click ligation. acs.org These nanobins exhibit pH-responsive drug release. acs.org Furthermore, amphiphilic biodegradable polymers containing pendant alkyne groups can be modified with various small azido molecules via CuAAC click chemistry, yielding functional copolymers that self-assemble into nanoparticles with potential as drug delivery vehicles. mdpi.com
| Polymer System | Azide Integration Method | Click Partner | Application in Drug Delivery Research | Key Finding |
| Polymersomes and Hydrogels | Azide-functionalized polymers | TCO, H₂S (stimulus) | Stimuli-responsive drug delivery | pH-sensitive drug release observed from TCO-triggered azide-polymersomes. otago.ac.nz |
| Polymer-Caged Nanobins | Conjugation of azide-modified ligands | Alkyne-functionalized crosslinker | Targeted drug delivery | Modular functionalization and pH-responsive drug release demonstrated. acs.org |
| Amphiphilic Biodegradable Copolymers | Grafting of small azido molecules onto alkyne pendants | Azido molecules | Nanoparticle drug delivery vehicles | Functional copolymers self-assemble into nanoparticles. mdpi.com |
Polymerization and Crosslinking Strategies Utilizing 4-Azidobutan-1-amine
4-Azidobutan-1-amine and related azido compounds are valuable in both the polymerization process itself and in post-polymerization modification strategies, particularly for introducing crosslinks or specific functionalities.
Versatility as a Crosslinker in Polymer Chemistry
While 4-Azidobutan-1-amine contains only one azide group and one amine group, making it primarily a heterobifunctional linker rather than a traditional multi-functional crosslinker, the concept of using azide moieties for crosslinking is well-established in polymer chemistry. benchchem.commdpi.comscilit.comresearchgate.netnih.gov Compounds bearing multiple azide groups can act as crosslinking agents. mdpi.comresearchgate.netnih.gov Upon activation, often by heat or UV irradiation, azide groups decompose to form highly reactive nitrenes, which can undergo insertion reactions into C-H bonds or addition to double bonds, creating covalent crosslinks between polymer chains. mdpi.comresearchgate.netnih.gov This strategy is used to improve the stability and mechanical properties of polymers. mdpi.comscilit.comresearchgate.netnih.gov
Although 4-Azidobutan-1-amine itself might be used in specific crosslinking scenarios where its amine group also participates or where it's part of a larger molecule with multiple azide or reactive groups, the general principle of azide-based crosslinking highlights the importance of the azide functionality in forming polymer networks. For example, poly(glycidyl azide) (GAP), which contains multiple azide groups along its chain, can be used as a photo-crosslinker for various polymers via UV irradiation. mdpi.comscilit.comresearchgate.netnih.gov The localized crosslinking achieved with GAP can enhance mechanical properties without significantly altering other characteristics. mdpi.comresearchgate.net
Introduction of Azide Functionalities via Controlled Polymerization Techniques
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, are crucial for synthesizing polymers with well-defined architectures and end-groups. sigmaaldrich.comnih.govnih.govresearchgate.net These techniques can be employed to directly polymerize monomers containing azide groups or to introduce azide functionalities at specific locations (e.g., chain ends) after polymerization. sigmaaldrich.comnih.govnih.govresearchgate.net
While direct polymerization of azido-bearing monomers can sometimes be challenging due to potential side reactions, controlled polymerization methods have been optimized to retain the azide functionality. nih.govresearchgate.net For instance, ATRP of azido-bearing methacrylate (B99206) monomers has been achieved with controlled molecular weight distribution and retention of the azide group by carefully controlling reaction conditions like temperature and monomer concentration. nih.govresearchgate.net Similarly, RAFT polymerization can be used to generate polymers with azide groups at the chain end by utilizing specific chain transfer agents or initiators. nih.gov These azide-terminated polymers then serve as versatile platforms for post-polymerization functionalization via click chemistry. sigmaaldrich.comnih.govnih.gov
The ability to precisely introduce azide groups into polymers using controlled polymerization techniques, followed by selective click reactions, allows for the creation of complex polymer architectures and the grafting of various functional molecules, contributing significantly to the development of advanced materials. mdpi.comsigmaaldrich.comnih.govnih.gov
Post-Polymerization Modification through Click Reactions for Tailored Materials
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the efficient and selective functionalization of polymers sigmaaldrich.commdpi.commdpi.com. The azide group in 4-Azidobutan-1-amine can readily participate in these reactions with alkyne-functionalized polymers, enabling the grafting of this molecule onto pre-synthesized polymer chains. This "grafting-to" approach allows for the precise introduction of amine functionalities onto the polymer backbone or side chains mit.edu. The resulting amine groups can then be further modified or used for conjugating other molecules, leading to tailored materials with desired properties such as altered solubility, introduction of reactive sites, or attachment of biomolecules benchchem.comcheaptubes.comrsc.org. For example, polyethylene (B3416737) glycol (PEG) can be grafted onto polymer surfaces by reacting alkyne-functionalized PEG with azide-containing compounds like 4-Azidobutan-1-amine, modifying surface properties benchchem.com.
Formation of Triazole Networks in Polymer Matrices
The click reaction between azide and alkyne moieties results in the formation of stable 1,2,3-triazole rings benchchem.comsigmaaldrich.commdpi.com. When difunctional or multifunctional azide-containing molecules, such as derivatives that could be synthesized from 4-Azidobutan-1-amine or related diazides like 1,5-diazidopentane, are reacted with polymers containing complementary alkyne groups, a crosslinked network can be formed google.comgoogleapis.com. This crosslinking process, facilitated by the efficient formation of triazole linkages, can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the polymer matrix mdpi.comgoogle.comgoogleapis.com. The resulting triazole networks can be integral to the polymer structure, leading to robust materials with potential applications in various fields mdpi.comajchem-a.com. Research has shown the synthesis of triazole polymers through CuAAC polymerization of monomers containing both azide and alkyne moieties mdpi.com.
Application in the Functionalization of Nanomaterials
4-Azidobutan-1-amine and its derivatives are valuable reagents for modifying the surface properties of various nanomaterials, enabling their integration into composite materials or facilitating further conjugations.
Covalent Modification of Carbon Nanotubes and Other Sp2-Carbon Nanoallotropes
Carbon nanotubes (CNTs) and other sp2-carbon nanoallotropes often suffer from poor solubility and dispersibility, limiting their applications rsc.org. The introduction of functional groups through covalent modification can improve these properties and provide sites for further reactions rsc.org. While direct functionalization of CNTs can sometimes affect their electronic properties, strategies involving click chemistry with azide-functionalized molecules offer a controlled approach ucsd.edu. Although 4-Azidobutan-1-amine itself might be used after appropriate modification or as a precursor, related azide-containing molecules can be employed to functionalize carbon nanotubes via click reactions with alkyne-modified CNTs rsc.orgd-nb.info. For instance, azide-modified nanoparticles have been click-coupled to alkyne-functionalized multi-walled carbon nanotubes (MWCNTs) rsc.org. The amine group in 4-Azidobutan-1-amine could also be utilized for direct amidation or other reactions with functionalized carbon nanomaterials rsc.orgnih.gov.
Synthesis of Core-Crosslinked Nanoparticles for Enhanced Stability and Functionality
Core-crosslinked nanoparticles (CCNPs) are polymeric nanoparticles with a stabilized core, offering enhanced stability in various environments compared to their non-crosslinked counterparts ustc.edu.cnrsc.org. 4-Azidobutan-1-amine or related diazides can be used as crosslinking agents in the synthesis of CCNPs via click chemistry google.comgoogleapis.com. For example, polymers designed to form micelles with alkyne-rich cores can be crosslinked by reacting with diazides, forming stable triazole linkages within the core google.comgoogleapis.comustc.edu.cn. This approach is particularly useful for creating robust nanoparticles from self-assembling block copolymers ustc.edu.cn. The resulting CCNPs exhibit improved structural integrity and can be utilized for applications such as drug delivery or as building blocks for more complex nanostructures rsc.org.
Assembly of Supramolecular Scaffolds within Materials for Novel Properties
Supramolecular scaffolds involve the controlled assembly of molecular units through non-covalent or dynamic covalent interactions to create ordered structures with specific properties semanticscholar.orgrsc.org. While the primary role of 4-Azidobutan-1-amine in this context might be as a building block for creating components of these scaffolds, its azide and amine functionalities can be leveraged. For example, molecules incorporating triazole rings formed via click reactions involving azide-functionalized compounds can act as ligands for metal ions, contributing to the formation of metal-organic frameworks or coordination polymers that serve as supramolecular scaffolds mpg.de. The ability to introduce functional groups via click chemistry allows for the precise positioning of interacting units within a material, facilitating the assembly of complex supramolecular architectures with tailored electronic, optical, or catalytic properties semanticscholar.orgrsc.org.
Computational and Spectroscopic Characterization in Advanced Chemical Research
Theoretical Studies of Electronic Structure and Reactivity
Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 4-Azidobutan-1-amine, offering insights into their electronic behavior and potential reaction pathways.
Frontier Molecular Orbital (FMO) Theory Analysis of the Azide (B81097) Group
Frontier Molecular Orbital (FMO) theory is a valuable approach for predicting the reactivity of molecules by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 4-Azidobutan-1-amine, FMO analysis would primarily focus on the azide group, which is known for its participation in cycloaddition reactions, notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry". acs.org The azide group's reactivity in these transformations is significantly influenced by the energy and spatial distribution of its frontier orbitals. While specific FMO analysis data for the azide group within 4-Azidobutan-1-amine is not extensively detailed in readily available literature, general principles dictate that the azide's HOMO and LUMO play crucial roles in its cycloaddition reactions with electron-deficient or electron-rich alkynes, respectively.
Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Confirmation
Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure, stability, and reactivity of organic molecules. For a compound like 4-Azidobutan-1-amine, DFT can be used to model various aspects, including optimized molecular geometries, vibrational frequencies, and transition states of reactions it undergoes. DFT calculations can aid in predicting reaction pathways, determining activation energies, and understanding the regioselectivity of reactions involving either the azide or the amine functional group. For instance, DFT has been mentioned in the context of modeling transition states in azide-alkyne reactions for related compounds, predicting activation energies and regioselectivity. acs.orgacs.org While specific DFT calculations focused solely on predicting reaction pathways of 4-Azidobutan-1-amine are not prominently featured in the search results, the application of DFT is a standard approach for gaining theoretical insights into the reactivity of molecules containing azide and amine functionalities. These calculations can complement experimental studies by providing a molecular-level understanding of reaction mechanisms.
Conformational Analysis and Free Energy Landscape Simulations
4-Azidobutan-1-amine possesses a flexible four-carbon chain connecting the azide and amine groups, allowing for various conformations. Conformational analysis aims to identify the stable spatial arrangements of a molecule and the energy barriers between them. Techniques such as ab initio metadynamics simulations can be used to explore the conformational free energy landscape. lookchem.comacs.org While detailed conformational studies specifically on the isolated 4-Azidobutan-1-amine molecule's flexible chain are not widely reported, conformational analysis has been applied to molecules where an azidobutyl moiety is incorporated into a larger, more rigid structure, such as in studies of carba-cyclophellitol derivatives. lookchem.comacs.org These studies, while focused on the conformation of the cyclic system, highlight the importance of understanding the spatial orientation of the azidobutyl group when it is part of a larger molecular architecture, influencing interactions, for example, with biological targets. lookchem.comacs.org
Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are essential for the experimental characterization of 4-Azidobutan-1-amine, providing direct evidence of its molecular structure and allowing for the monitoring of chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the different types of hydrogen and carbon atoms in a molecule and their connectivity. For 4-Azidobutan-1-amine, characteristic signals are expected for the protons and carbons of the butyl chain, the primary amine group (-NH₂), and the carbon directly attached to the azide group (-CH₂N₃). While comprehensive, assigned NMR spectra specifically for 4-Azidobutan-1-amine are not extensively detailed in the provided search results, general descriptions mention distinct signals for the amine protons (-NH₂) typically appearing in the δ 1.5–2.0 ppm range and the protons on the carbon adjacent to the azide group (-CH₂N₃) appearing around δ 3.3–3.5 ppm. acs.org NMR spectroscopy is also invaluable for monitoring chemical reactions involving 4-Azidobutan-1-amine, allowing researchers to track the disappearance of starting material signals and the appearance of product signals over time. nih.gov
High-Resolution Mass Spectrometry for Product Confirmation
High-resolution mass spectrometry (HRMS) is an essential analytical technique used to determine the precise mass-to-charge ratio (m/z) of ions, allowing for the confirmation of a compound's elemental composition and molecular weight alevelchemistry.co.uk. Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules that have very similar nominal masses but different exact masses due to variations in isotopic composition alevelchemistry.co.uk. This precision is particularly important in complex synthetic routes where confirming the formation of the desired product with high certainty is critical.
Several studies highlight the application of HRMS in characterizing compounds synthesized using 4-azidobutan-1-amine. For instance, in the synthesis of protein-drug conjugates, HRMS was used to confirm the formation of intermediate and final products derived from reactions involving 4-azidobutan-1-amine. One such example shows a calculated m/z of 893.579246 and a found m/z of 893.579726 for a synthesized compound, demonstrating the accuracy of HRMS in product confirmation nih.gov. Similarly, in the synthesis of a fluorescein (B123965) derivative conjugated with 4-azidobutan-1-amine, HRMS confirmed the expected mass, with a calculated m/z for [M + H]⁺ of 504.1336 matching the found value of 504.1336 thno.org. Another application in the synthesis of diaminobenzoic acid bis-HPAZide utilized HRMS to confirm the product, showing a calculated M+H⁺ of 369.1081 and a found value of 369.1084 googleapis.com. These examples underscore the power of HRMS in providing conclusive evidence for the formation of desired products in synthetic chemistry involving 4-azidobutan-1-amine.
Representative HRMS Data for Compounds Synthesized Using 4-Azidobutan-1-amine:
| Compound Description | Ion Type | Calculated m/z | Found m/z | Reference |
| Compound 4 (Protein-drug conjugate precursor) | 893.579246 | 893.579726 | nih.gov | |
| Fluorescein derivative ([M + H]⁺) | [M + H]⁺ | 504.1336 | 504.1336 | thno.org |
| Diaminobenzoic acid bis-HPAZide (M+H⁺) | M+H⁺ | 369.1081 | 369.1084 | googleapis.com |
Note: This table represents typical data presentation in research, illustrating the comparison between calculated and experimentally found m/z values for product confirmation using HRMS.
Electron Spin Relaxation Studies of Functionalized Nanoparticles
Electron Spin Resonance (ESR) spectroscopy is a technique specifically designed to study materials that contain unpaired electrons, known as paramagnetic species hs-analysis.com. By analyzing the interaction of these unpaired electrons with a magnetic field and microwave radiation, ESR provides valuable information about their electronic structure, local environment, and dynamics, including spin relaxation processes hs-analysis.com. This technique is particularly relevant in materials science for characterizing functionalized materials.
4-Azidobutan-1-amine, with its reactive azide and amine groups, serves as a useful linker for functionalizing various materials, including nanoparticles benchchem.comsmolecule.comd-nb.info. Functionalization can involve conjugating molecules to the nanoparticle surface, potentially introducing paramagnetic centers or influencing the spin properties of the nanoparticle material itself if it is paramagnetic.
In the context of functionalized nanoparticles, ESR spectroscopy can be employed to investigate the behavior of unpaired electrons on the nanoparticle surface or within attached molecules. Electron spin relaxation, the process by which the spins return to their thermal equilibrium state after perturbation, is a key parameter that can be studied using ESR. Relaxation times (T₁ and T₂) are sensitive to the local environment, molecular motion, and interactions between paramagnetic centers.
While specific detailed research findings on electron spin relaxation studies of nanoparticles functionalized directly with 4-Azidobutan-1-amine were not prominently found in the immediate search results, the principle remains relevant. If 4-azidobutan-1-amine is used to attach a paramagnetic molecule to a nanoparticle, or if the nanoparticle itself is paramagnetic and its surface is modified, ESR can provide insights into:
The presence and concentration of paramagnetic species.
The spatial distribution of paramagnetic centers on the nanoparticle.
The interaction between paramagnetic centers.
The dynamics and mobility of the functionalizing molecules on the surface.
Changes in the spin state or relaxation properties of the nanoparticle upon functionalization.
Therefore, in advanced chemical research involving the functionalization of nanoparticles using linkers like 4-azidobutan-1-amine, ESR spectroscopy stands as a powerful tool for understanding the paramagnetic properties and spin relaxation behavior of the resulting hybrid materials, provided paramagnetic species are present.
Design and Construction of Supramolecular Architectures
Utilization of 4-Azidobutan-1-amine in Supramolecular Scaffold Design
The incorporation of 4-Azidobutan-1-amine into molecular designs allows for the creation of complex scaffolds that can undergo self-assembly or serve as platforms for further functionalization. The azide (B81097) group is particularly useful for strain-promoted azide-alkyne cycloaddition (SPAAC) or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions ("click chemistry"), enabling the facile linking of molecular components. The amine group can participate in amide bond formation, Schiff base formation, or act as a coordination site.
Self-Assembly into Defined Supramolecular Networks and Hydrogels
Supramolecular networks and hydrogels formed by the self-assembly of small molecules or functionalized polymers have garnered significant interest for their potential in creating dynamic and responsive materials. These systems often rely on non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects, or the formation of dynamic covalent bonds, to create three-dimensional networks capable of encapsulating large amounts of water nih.gov, dost.gov.ph. Research in this area, sometimes involving bifunctional molecules or modified peptides and polymers, has led to the development of thermoresponsive hydrogel scaffolds and peptide-based supramolecular copolymers that undergo regulated assembly uni-mainz.de. While specific studies detailing the direct self-assembly of 4-Azidobutan-1-amine alone into defined networks or hydrogels within the context of the provided references are not explicitly available, the compound's structure suggests its potential as a building block in such systems. Its amine group can participate in hydrogen bonding or electrostatic interactions, while the azide group allows for covalent cross-linking or integration into larger structures via click chemistry, contributing to network formation and stability. Aminoglycoside hydrogels assembled from components including a bifunctional anchor highlight the utility of such linkers in creating self-assembled hydrogel materials with potential biomedical applications researchgate.net. Supramolecular hydrogels based on the self-assembly of low-molecular-weight gelators, including bis-urea derivatives and self-assembling peptides, demonstrate the principles of using small molecules with specific functional groups to form hydrated networks relevant for cell culture and other applications imdea.org, nih.gov, dost.gov.ph.
Creation of Functional π-Electronic Molecular Assemblies
The creation of functional π-electronic molecular assemblies often involves the precise arrangement of molecules with extended π-systems through self-assembly processes driven by interactions like π-π stacking. These assemblies can exhibit interesting electronic and optical properties. While the azide and amine groups of 4-Azidobutan-1-amine are not themselves π-electronic systems, the compound can be used to functionalize molecules containing π-systems, thereby influencing their assembly behavior and the resulting properties of the supramolecular architecture. Regulated supramolecular assembly of peptide-functionalized polymers into core-shell nanorods exemplifies how functional groups on polymer chains can direct assembly into defined nanostructures uni-mainz.de. If these polymers or peptides incorporate π-electronic components, the 4-Azidobutan-1-amine could serve as a linker or terminal group to control their arrangement and interaction, contributing to the formation of functional π-electronic assemblies. However, direct research specifically detailing the use of 4-Azidobutan-1-amine in the creation of functional π-electronic molecular assemblies within the scope of the provided references is not explicitly found.
Integration into Microgel-Based Scaffolds for Cell Culture Research
Microgel-based scaffolds are increasingly used in cell culture research to mimic the extracellular matrix and provide a controlled environment for cell growth and differentiation. The ability to integrate specific functionalities into these scaffolds is crucial for tuning their properties and biological interactions. Supramolecular hydrogels, which can be formed from the self-assembly of small molecules, are relevant for biomedical applications and can mimic the hydrated microenvironment of cells imdea.org, nih.gov. The incorporation of compounds like 4-Azidobutan-1-amine into microgel scaffolds could be achieved by utilizing its functional groups. The azide group allows for covalent incorporation into polymer networks or conjugation to biomolecules via click chemistry, while the amine group can be used for electrostatic interactions, covalent coupling, or as a site for further derivatization. Such functionalization can influence the scaffold's mechanical properties, degradation profile, and cell adhesion or signaling. Research on thermoresponsive hydrogel scaffolds from charge-regulated supramolecular copolymerization and supramolecular hydrogels based on host-guest interactions for 3D-bioprinting highlights the development of tunable hydrogel systems applicable to cell culture uni-mainz.de. While a direct mention of 4-Azidobutan-1-amine's integration into microgel-based scaffolds for cell culture research is not prominent in the provided search results, its reactive handles make it a suitable candidate for modifying polymers or cross-linkers used in the formation of such scaffolds, aligning with the broader efforts in developing advanced hydrogel materials for biological applications researchgate.net, imdea.org, nih.gov, dost.gov.ph.
Interplay of Functional Groups in Complex Supramolecular Systems
The presence of both azide and amine functionalities in 4-Azidobutan-1-amine allows for selective reactions and interactions within complex supramolecular systems, enabling multifaceted designs and functions.
Derivatization of Bile Acid Scaffolds for Anion Recognition and Transport Research
Bile acids, with their rigid steroid backbone and distinct hydrophilic and hydrophobic faces, serve as valuable scaffolds for the construction of artificial receptors and transporters, particularly for anions ulb.ac.be,. The derivatization of bile acid scaffolds with various functional groups can tune their recognition and transport properties. The introduction of azide functionalities onto bile acid scaffolds has been explored ulb.ac.be, and azido-functionalized bile acids have been used in the construction of anion transporters, sometimes in conjunction with other macrocycles like bambusurils. While 4-Azidobutan-1-amine itself might not be directly used as the bile acid scaffold, its azide or amine group could be utilized to functionalize bile acid derivatives or to link bile acid scaffolds to other recognition or transport units. For instance, the amine group could form an amide linkage with a carboxyl group on a bile acid, or the azide group could be used in click chemistry to attach a bile acid derivative to another molecule. Research has shown that modifying bile acid scaffolds with anion binding motifs, such as ureas and amides, can yield effective anion receptors and carriers ulb.ac.be. The use of azido-functionalized bile acids in the context of anion transport highlights the relevance of azide chemistry in this field. This suggests that 4-Azidobutan-1-amine, or derivatives incorporating its functional groups, could play a role in the synthesis of novel bile acid-based anion receptors and transporters, aligning with the research area indicated by reference.
Multifold Post-Modification of Macrocycles and Cages
Post-modification, or post-synthetic modification (PSM), of pre-assembled supramolecular macrocycles and cages is a powerful strategy to introduce or alter functionalities without redesigning the entire self-assembly process. chemrxiv.orgbroadpharm.comontosight.ai This approach allows for the fine-tuning of properties, such as solubility, host-guest interactions, catalytic activity, and the introduction of reactive handles for further conjugation. chemrxiv.orgbroadpharm.com
The multifold post-modification of macrocycles and cages involves reactions that occur on multiple sites of the pre-formed supramolecular scaffold. This can lead to the introduction of several functional groups, significantly altering the chemical space and potential applications of the original structure. rsc.orgchemrxiv.orgbenchchem.com Strategies for post-modification include covalent modifications, as well as coordination and noncovalent methods. chemrxiv.orgontosight.ai
The chemical compound 4-Azidobutan-1-amine is a heterobifunctional molecule containing both a primary amine (-NH₂) and an azide (-N₃) group connected by a four-carbon linker. chem960.comnih.govnih.gov This dual functionality makes it a versatile building block or reagent in organic synthesis and bioconjugation, particularly relevant in the context of post-modification strategies for supramolecular architectures. chem960.comnih.govnih.gov
The presence of the amine group allows 4-Azidobutan-1-amine to react with various functional groups that might be present or introduced onto the macrocycle or cage framework, such as activated esters, carboxylic acids, or isocyanates. chemrxiv.orgchem960.comnih.gov This reaction can serve to covalently attach the 4-azidobutan-1-amine linker to the supramolecular structure.
Once attached, the azide group provides a handle for further functionalization through highly efficient and orthogonal reactions, notably click chemistry. chem960.comnih.govnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prime example, allowing the facile conjugation of alkyne-functionalized molecules to the azide-modified macrocycle or cage. chem960.comnih.gov This enables the introduction of a wide variety of chemical entities, including fluorophores, biomolecules, or other reactive groups, in a controlled manner.
Alternatively, macrocycles or cages presenting reactive sites (such as activated esters or aldehydes) could be directly modified by the amine group of 4-Azidobutan-1-amine, thereby directly introducing the azide functionality onto the supramolecular scaffold. This introduced azide group can then be utilized for subsequent click chemistry reactions. The ability to introduce azide functionalities in a multifold manner across a macrocycle or cage surface allows for the creation of highly functionalized supramolecular entities with tailored properties for specific applications.
While general strategies for the post-modification of macrocycles and cages using amine and azide functionalities, including click chemistry, are established within supramolecular chemistry, specific detailed research findings and data tables focusing solely on the use of 4-Azidobutan-1-amine for the multifold post-modification of specific macrocycles or cages were not prominently found in the consulted literature. However, its structure and reactivity profile make it a suitable candidate for such applications, fitting within the described methodologies that utilize amine and azide linkers for functionalization and subsequent click chemistry modifications of supramolecular architectures. broadpharm.comchem960.comnih.gov
Compound Information
| Compound Name | PubChem CID |
| 4-Azidobutan-1-amine | 150111 |
Properties of 4-Azidobutan-1-amine
| Property | Value | Reference |
| Molecular Weight | 114.15 g/mol | nih.gov |
| Molecular Formula | C₄H₁₀N₄ | nih.gov |
| XLogP3-AA | 0.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 40.4 Ų |
Note: The data presented in the tables above are derived from general chemical databases and represent the intrinsic properties of 4-Azidobutan-1-amine. Specific experimental data related to its performance or incorporation in the multifold post-modification of macrocycles and cages were not available in the consulted general literature.
Future Directions and Advanced Research Opportunities
Integration of 4-Azidobutan-1-amine in Emerging Bioorthogonal Methodologies
The inherent bioorthogonality of the azide (B81097) group, meaning its inertness towards most biological functionalities, positions 4-Azidobutan-1-amine as a crucial component in developing next-generation bioorthogonal strategies ontosight.ainih.gov. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are well-established applications, future research will likely delve into integrating 4-Azidobutan-1-amine into novel bioorthogonal reaction systems nih.govbenchchem.com.
This includes exploring alternative reaction partners for the azide moiety that offer enhanced reaction kinetics, improved biocompatibility, or responsiveness to specific triggers like light or enzymes. The presence of the amine group allows for the facile conjugation of 4-Azidobutan-1-amine to biomolecules, probes, or targeting vectors, enabling site-specific bioorthogonal reactions within complex biological milieus, such as live cells or organisms ontosight.aibenchchem.com. Metabolic labeling approaches, which incorporate azide-modified molecules into cellular structures, could see further refinement using 4-Azidobutan-1-amine conjugates to improve labeling efficiency and minimize cellular perturbation mdpi.com. The development of new bioorthogonal reaction pairs involving the azide of 4-Azidobutan-1-amine could significantly broaden the scope of in vivo chemical transformations and imaging techniques nih.gov.
Exploration of Novel Catalytic Systems for Azide/Amine Transformations
The selective transformation of azide and amine groups is fundamental to the synthesis of complex molecules and functional materials derived from 4-Azidobutan-1-amine. Future research will focus on the discovery and optimization of novel catalytic systems that enable highly controlled and efficient reactions of these functionalities nottingham.ac.ukorganic-chemistry.org.
This research direction encompasses the development of catalysts for chemoselective azide reduction to the amine under mild conditions, potentially utilizing heterogeneous, photo-, or organocatalytic approaches to improve sustainability and functional group tolerance organic-chemistry.orgresearchgate.net. Furthermore, catalytic systems for selective reactions involving the amine group, such as controlled acylations or conjugations, are of significant interest. The aim is to develop catalysts that can precisely address one functional group while leaving the other intact, facilitating orthogonal functionalization strategies. Research into catalytic methods for creating dynamic or cleavable linkages through either the azide (via triazole formation) or the amine could enable the development of responsive systems for controlled release or activation in various applications.
Rational Design of 4-Azidobutan-1-amine Conjugates for Next-Generation Research Probes
The dual functionality of 4-Azidobutan-1-amine makes it an excellent scaffold for designing sophisticated research probes with tailored properties. Future efforts will emphasize the rational design of conjugates by strategically attaching various molecules to either the azide or amine terminus ontosight.ai.
This involves conjugating fluorescent tags, reporter enzymes, affinity ligands, or biomolecules to the azide group via click chemistry, while simultaneously utilizing the amine group to attach targeting moieties, cell-penetrating peptides, or other functional units ontosight.aibenchchem.com. The influence of the 4-carbon linker's length and flexibility on the conjugate's biological activity, targeting specificity, and pharmacokinetic behavior will be a key area of investigation. Detailed studies involving structure-activity relationships and in-depth characterization of conjugate performance in relevant biological assays are anticipated. Examples of current applications, such as the use of azide-tagged probes for advanced microscopy or the development of PROTACs incorporating 4-Azidobutan-1-amine as a linker, highlight the potential for designing highly specific and effective research tools benchchem.comresearchgate.net. Future research will aim to create conjugates with enhanced stability, reduced off-target interactions, and improved efficacy for applications in bioimaging, diagnostics, and chemical biology.
Advanced Computational Modeling for Predictive Reactivity and Material Properties
Computational modeling will play an increasingly vital role in accelerating the discovery and design process for reactions and materials involving 4-Azidobutan-1-amine. Advanced computational techniques, including density functional theory (DFT), can provide valuable insights into the reactivity of the azide and amine groups, predicting reaction pathways, transition states, and thermodynamic and kinetic parameters benchchem.commit.edu.
Future research will utilize computational modeling to predict the outcome and efficiency of novel transformations involving 4-Azidobutan-1-amine, guiding experimental design and minimizing empirical optimization. This includes predicting the regioselectivity of cycloaddition reactions or the feasibility of new catalytic processes. Furthermore, computational methods can be employed to model the behavior and properties of materials incorporating 4-Azidobutan-1-amine linkages, such as polymers or hydrogels benchchem.com. This could involve simulating material assembly, predicting mechanical properties, or modeling responsiveness to external stimuli, thereby facilitating the rational design of smart materials with desired characteristics.
Development of Smart Materials and Responsive Systems Utilizing 4-Azidobutan-1-amine Linkages
The robust and selective reactions of the azide and amine groups in 4-Azidobutan-1-amine make it a valuable building block for constructing smart materials and responsive systems. Future research will explore the incorporation of 4-Azidobutan-1-amine into various material matrices, such as polymers, hydrogels, and nanoparticles, to impart dynamic and responsive properties researchgate.netmdpi.comrsc.org.
By utilizing 4-Azidobutan-1-amine as a cross-linker or a functional monomer, researchers can create materials that respond to a range of stimuli, including temperature, pH, light, or the presence of specific chemical or biological species rsc.org. For example, materials incorporating azide-alkyne click chemistry linkages can exhibit tunable mechanical properties and undergo controlled degradation or assembly rsc.org. The amine group offers an additional handle for introducing responsiveness, such as pH sensitivity or the ability to conjugate responsive elements.
Q & A
Basic: What are the optimal conditions for synthesizing 4-Azidobutan-1-amine to ensure high yield and purity?
Answer:
Synthesis of 4-Azidobutan-1-amine requires careful control of reaction parameters. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed using 4-Azidobutan-1-amine as a linker, with conditions including DMF as a solvent, room temperature (RT), and 12-hour reaction times . Post-synthesis, purification via column chromatography or recrystallization is critical to remove unreacted azides or amines. Ensure purity by NMR (e.g., verifying the absence of residual solvents) and mass spectrometry .
Basic: How should 4-Azidobutan-1-amine be stored to maintain stability during experiments?
Answer:
The compound is light- and temperature-sensitive. Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Avoid freeze-thaw cycles, which can induce hydrolysis or polymerization. Pre-aliquot the reagent to minimize repeated exposure to ambient conditions .
Basic: What safety protocols are essential when handling 4-Azidobutan-1-amine in the laboratory?
Answer:
Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Dispose of waste via approved chemical waste streams due to its aquatic toxicity (GHS Category 1) .
Basic: What spectroscopic methods are suitable for characterizing 4-Azidobutan-1-amine?
Answer:
Use ¹H/¹³C NMR to confirm the presence of the azide (-N₃) and amine (-NH₂) groups. FT-IR can identify the azide stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₄H₁₀N₄, MW 114.15) .
Advanced: How can researchers address contradictions in reported reactivity data for 4-Azidobutan-1-amine in click chemistry applications?
Answer:
Contradictions may arise from varying reaction conditions (e.g., solvent polarity, catalyst concentration). Systematically test variables using design-of-experiments (DoE) approaches. For example, compare Cu(I) vs. Ru-based catalysts in strain-promoted azide-alkyne cycloadditions (SPAAC). Validate results with kinetic studies (e.g., monitoring reaction progress via HPLC) .
Advanced: What strategies optimize the use of 4-Azidobutan-1-amine as a PROTAC linker for targeted protein degradation?
Answer:
Design PROTACs by conjugating the amine terminus to an E3 ligase ligand (e.g., thalidomide) and the azide to a target protein binder (e.g., kinase inhibitor). Optimize linker length and flexibility to ensure ternary complex formation. Validate degradation efficiency via Western blotting and cellular viability assays .
Advanced: How can material scientists leverage 4-Azidobutan-1-amine to functionalize polymer surfaces?
Answer:
Use the azide group for covalent immobilization via click chemistry. For example, graft polyethylene glycol (PEG) onto polymer surfaces by reacting 4-Azidobutan-1-amine with alkyne-functionalized PEG. Characterize surface modifications using XPS or AFM to confirm functional group density and homogeneity .
Advanced: What experimental controls are critical when studying the photostability of 4-Azidobutan-1-amine in imaging probes?
Answer:
Include dark controls (samples shielded from light) and parallel experiments under varying wavelengths (e.g., UV vs. visible light). Monitor azide decomposition via UV-Vis spectroscopy (loss of absorbance at ~270 nm). Use radical scavengers (e.g., TEMPO) to assess oxidative degradation pathways .
Advanced: How can researchers mitigate batch-to-batch variability in 4-Azidobutan-1-amine synthesis?
Answer:
Standardize precursor quality (e.g., 1,4-diaminobutane purity) and reaction stoichiometry. Implement in-process monitoring (e.g., inline FT-IR) to track azide formation. Use QC metrics like HPLC purity (>95%) and water content (<0.5%) to ensure consistency .
Advanced: What computational tools aid in predicting the reactivity of 4-Azidobutan-1-amine in novel bioconjugation workflows?
Answer:
Employ density functional theory (DFT) to model transition states in azide-alkyne reactions. Software like Gaussian or ORCA can predict activation energies and regioselectivity. Pair computational insights with experimental validation using model substrates (e.g., propargyl alcohol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
